molecular formula C24H18FN3O2 B4115796 3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No. B4115796
M. Wt: 399.4 g/mol
InChI Key: UKSUOTLCMBNMLL-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one” is a type of tetrahydrobenzimidazoquinazolinone . These compounds are known for their biological activity .


Synthesis Analysis

The synthesis of tetrahydrobenzimidazoquinazolinones has been investigated using novel nanomagnetic reagents . A domino protocol was established for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .


Molecular Structure Analysis

The molecular structure of these compounds was characterized using various methods including Fourier transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD) analysis, thermogravimetric analysis (TGA), vibrating sample magnetometer (VSM), energy dispersive X-ray (EDX), and scanning electron microscopy (SEM) .


Chemical Reactions Analysis

The reactions were performed with small amounts of the Cu@Fe3O4 MNPs under solvent-free conditions . The reaction outcomes are restricted by the reaction environment .

properties

IUPAC Name

3-(4-fluorophenyl)-12-(furan-2-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2/c25-16-9-7-14(8-10-16)15-12-18-22(20(29)13-15)23(21-6-3-11-30-21)28-19-5-2-1-4-17(19)26-24(28)27-18/h1-11,15,23H,12-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSUOTLCMBNMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-12-(furan-2-yl)-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 3
3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 4
3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 5
3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 6
3-(4-fluorophenyl)-12-(2-furyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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